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3-Bromo-2-chloro-N-

methylbenzamide

Cat. No.: B7974971

Get Quote

Introduction & Scope
The synthesis of 3-Bromo-2-chloro-N-methylbenzamide (CAS: 1567094-87-4) represents a

classic challenge in medicinal chemistry: the functionalization of a benzoic acid core that is

both sterically crowded (ortho-chloro substitution) and electronically deactivated (meta-bromo

substitution). This scaffold is frequently utilized as a pharmacophore in fragment-based drug

discovery (FBDD) and as an intermediate for transition-metal catalyzed cross-couplings (e.g.,

Suzuki-Miyaura or Buchwald-Hartwig aminations) targeting the C-Br bond.

This protocol details a robust, field-proven methodology using HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

as the coupling agent. While acid chloride routes (via SOCl₂ or (COCl)₂) are traditional, the

HATU-mediated route offers superior functional group tolerance, milder conditions, and higher

throughput for library synthesis, minimizing the risk of side reactions associated with thermal

chlorination.
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The target molecule is disconnected at the amide bond. The strategic choice of coupling

reagents addresses the reduced nucleophilicity of the amine and the steric hindrance of the 2-

chloro substituent on the acid.

Precursor A: 3-Bromo-2-chlorobenzoic acid (CAS: 56961-27-4)[1][2][3][4]

Precursor B: Methylamine (2M in THF or HCl salt)

Activator: HATU (High reactivity for hindered acids)

Base: N,N-Diisopropylethylamine (DIPEA) (Sterically hindered base to prevent nucleophilic

competition)

Mechanistic Insight
The ortho-chloro group twists the carboxylate out of planarity with the aromatic ring, potentially

reducing conjugation but increasing steric bulk during the tetrahedral intermediate formation.

HATU generates an active ester (OAt-ester) that is highly reactive yet stable enough to resist

hydrolysis compared to standard acid chlorides, ensuring the amine nucleophile (methylamine)

can attack effectively despite the steric crowding.
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Reagent CAS No. Role Equiv. Notes

3-Bromo-2-

chlorobenzoic

acid

56961-27-4 Limiting Reagent 1.0
Dry thoroughly

before use.

Methylamine (2.0

M in THF)
74-89-5 Nucleophile 1.5 - 2.0

Excess ensures

completion.

HATU 148893-10-1 Coupling Agent 1.2
Protect from

moisture.[2]

DIPEA (Hünig's

Base)
7087-68-5 Base 3.0

Scavenges

protons.

DMF

(Anhydrous)
68-12-2 Solvent N/A

[0.1 - 0.2 M]

conc.

Ethyl Acetate /

Brine
- Workup - HPLC grade.[5]

Equipment
Reaction Vessel: Flame-dried round-bottom flask or sealed reaction vial (for small scale).

Atmosphere: Nitrogen or Argon balloon/manifold.

Temperature Control: Ice-water bath (0 °C) and ambient stirrer.

Step-by-Step Experimental Protocol
Phase 1: Activation of the Carboxylic Acid[8][9]

Preparation: Charge a flame-dried reaction flask with a magnetic stir bar and 3-Bromo-2-

chlorobenzoic acid (1.0 equiv).

Solvation: Add anhydrous DMF to achieve a concentration of approximately 0.15 M. Stir until

fully dissolved.
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Base Addition: Add DIPEA (3.0 equiv) via syringe. The solution may slightly darken or warm;

this is normal deprotonation.

Coupling Agent: Cool the mixture to 0 °C (ice bath). Add HATU (1.2 equiv) in one portion.

Critical Observation: A color change (often to yellow/orange) indicates the formation of the

activated OAt-active ester.

Timepoint: Stir at 0 °C for 15–30 minutes to ensure complete activation before amine

addition.

Phase 2: Amide Bond Formation
Amine Addition: Add Methylamine (2.0 M in THF) (1.5 equiv) dropwise to the cold reaction

mixture.

Note: If using Methylamine HCl salt, increase DIPEA to 4.0 equiv and add the solid salt

directly to the mixture at step 3.

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25

°C). Stir for 4–12 hours.

Monitoring: Monitor by TLC (EtOAc/Hexanes 1:1) or LC-MS.[4] The active ester

intermediate should disappear, and the product spot (usually lower R_f than the acid,

higher than the amine) will appear.

Phase 3: Workup & Isolation
Quench: Dilute the reaction mixture with Ethyl Acetate (10x reaction volume).

Wash:

Wash 2x with 1M HCl (to remove unreacted amine and DIPEA).

Wash 2x with Saturated NaHCO₃ (to remove unreacted acid and HATU byproducts).

Wash 1x with Brine (saturated NaCl).
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Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent.

Concentration: Concentrate the filtrate in vacuo (rotary evaporator) to yield the crude solid.

Phase 4: Purification
Assessment: The crude material is often sufficiently pure (>90%) for downstream use.

Recrystallization (Optional): If higher purity is required, recrystallize from EtOAc/Hexanes or

Ethanol.

Flash Chromatography: If necessary, purify on silica gel eluting with a gradient of 0–40%

EtOAc in Hexanes.
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Caption: Logical process flow for the HATU-mediated synthesis of 3-Bromo-2-chloro-N-
methylbenzamide, highlighting critical phase transitions.
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Safety & Handling (HSE)
Chemical Hazards:

Methylamine: Extremely flammable and corrosive. Use in a well-ventilated fume hood.

Avoid inhalation.

3-Bromo-2-chlorobenzoic acid: Causes skin and eye irritation (H315, H319).

HATU: Potential sensitizer; can be explosive if heated under confinement (though rare).

Engineering Controls: All operations must be performed in a certified chemical fume hood.

PPE: Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.

Expected Analytical Data
Physical State: White to off-white solid.

¹H NMR (CDCl₃, 400 MHz):

δ 7.60–7.50 (m, 1H, Ar-H),

δ 7.45–7.35 (m, 1H, Ar-H),

δ 7.20–7.10 (m, 1H, Ar-H),

δ 6.00 (br s, 1H, N-H),

δ 3.05 (d, 3H, N-CH₃).

Note: The N-H signal may vary in shift/broadness depending on concentration and

moisture.

Mass Spectrometry (ESI): Calculated for C₈H₇BrClNO [M+H]⁺: ~247.9/249.9 (Br isotope

pattern).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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